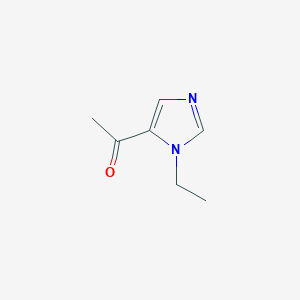
Chlorhydrate de 2-(4-hydroxypipéridin-1-yl)nicotinate de méthyle
Vue d'ensemble
Description
Methyl 2-(4-hydroxypiperidin-1-yl)nicotinate hydrochloride is a useful research compound. Its molecular formula is C12H17ClN2O3 and its molecular weight is 272.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-(4-hydroxypiperidin-1-yl)nicotinate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(4-hydroxypiperidin-1-yl)nicotinate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Développement d'agents neuroprotecteurs
En raison de sa similitude structurelle avec les dérivés de pyridazine, connus pour leur large éventail d'activités pharmacologiques, ce composé peut servir d'échafaudage pour le développement d'agents neuroprotecteurs. Les dérivés de pyridazine ont démontré des propriétés anti-inflammatoires et analgésiques, ce qui pourrait être bénéfique dans le traitement des maladies neurodégénératives .
Recherche anti-inflammatoire et analgésique
Les effets anti-inflammatoires et analgésiques potentiels du composé en font un candidat pour la recherche de nouvelles solutions de gestion de la douleur. Son efficacité pourrait être comparée à celle des analgésiques traditionnels comme l'aspirine, fournissant des informations sur son mécanisme d'action et ses avantages potentiels par rapport aux traitements existants .
Synthèse d'agents anticancéreux
Les caractéristiques structurelles de ce composé suggèrent son utilité dans la synthèse de nouveaux agents anticancéreux. En explorant ses interactions avec diverses lignées de cellules cancéreuses et cibles moléculaires, les chercheurs peuvent développer de nouvelles thérapies qui pourraient offrir une efficacité accrue et des effets secondaires réduits .
Applications agrochimiques
Étant donné la présence du cycle pyridazine, qui est courant dans de nombreux produits agrochimiques, ce composé pourrait être étudié pour ses propriétés herbicides ou pesticides. Cette recherche pourrait conduire au développement de nouveaux produits agrochimiques plus efficaces avec des mécanismes d'action spécifiques .
Synthèse de glucides complexes
Le composé pourrait être utilisé comme élément de base dans la synthèse de glucides complexes. Sa complexité structurelle et ses groupes fonctionnels le rendent approprié pour créer divers composés polysubstitués, qui sont précieux dans diverses applications biochimiques .
Études de docking moléculaire et de simulation
Les études de docking moléculaire et de simulation pourraient utiliser ce composé pour comprendre ses affinités de liaison et ses interactions avec les cibles biologiques. De telles études sont cruciales pour la conception de médicaments et peuvent accélérer considérablement le développement de nouveaux produits pharmaceutiques .
Analyse des propriétés chimiques
Les chercheurs peuvent analyser les propriétés chimiques de ce composé, telles que son point de fusion, son point d'ébullition et sa densité. La compréhension de ces propriétés est essentielle pour son application dans divers domaines scientifiques, notamment la science des matériaux et l'ingénierie chimique .
Propriétés
IUPAC Name |
methyl 2-(4-hydroxypiperidin-1-yl)pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3.ClH/c1-17-12(16)10-3-2-6-13-11(10)14-7-4-9(15)5-8-14;/h2-3,6,9,15H,4-5,7-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGZAYMUKNJJSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)N2CCC(CC2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40671450 | |
| Record name | Methyl 2-(4-hydroxypiperidin-1-yl)pyridine-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40671450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185318-75-5 | |
| Record name | Methyl 2-(4-hydroxypiperidin-1-yl)pyridine-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40671450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Methylimidazo[1,2-d][1,2,4]triazinone](/img/structure/B1500787.png)
![7-Methyl-6,7-dihydroimidazo[1,2-a]pyrazin-8(5H)-one](/img/structure/B1500789.png)




![1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone](/img/structure/B1500802.png)





